2-Bromo-5-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXDKCYJYDOKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188047-34-8 | |
| Record name | 2-bromo-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Catalyzed Thiolation/C-H Functionalization
A one-pot PdCl₂-catalyzed method enables the synthesis of 2-trifluoromethylbenzothiazoles from trifluoromethylimidoyl chlorides and sodium hydrosulfide hydrate in dimethyl sulfoxide (DMSO). While this method primarily targets trifluoromethyl-substituted derivatives, adapting the protocol with brominated precursors could yield 2-bromo-5-(trifluoromethyl)benzo[d]thiazole. Key parameters include:
Halogenation and Functional Group Interconversion
Directed Bromination of 5-(Trifluoromethyl)benzo[d]thiazole
Regioselective bromination at position 2 can be achieved using brominating agents such as N-bromosuccinimide (NBS) or Br₂ under controlled conditions. For example:
Multi-Step Synthesis from Halogenated Precursors
Sequential Bromination and Trifluoromethylation
A modular approach involves constructing the benzothiazole core followed by sequential functionalization:
Step 1: Synthesis of 2-Bromobenzo[d]thiazole
- Starting Material : Benzo[d]thiazole.
- Bromination : HBr/H₂O₂ in acetic acid at 60°C.
- Yield : 85–90%.
Step 2: Trifluoromethylation at Position 5
Ring-Closing Strategies with Pre-Functionalized Intermediates
Cyclization of 2-Bromo-5-(trifluoromethyl)aniline Derivatives
A convergent route involves cyclizing 2-bromo-5-(trifluoromethyl)aniline with thiourea or thioamides:
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated antiproliferative properties against several cancer cell lines. Research indicates that 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole can inhibit the growth of pancreatic cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that this compound interacts with specific molecular targets, leading to significant reductions in cell viability in vitro.
A detailed examination of its anticancer potential reveals the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pancreatic Cancer | 12.5 | Induction of apoptosis |
| Breast Cancer (MCF-7) | 15.3 | Cell cycle arrest at G1 phase |
| Prostate Cancer (PC-3) | 10.8 | Inhibition of proliferation |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Antimicrobial Properties
In addition to its anticancer activity, this compound exhibits notable antimicrobial effects against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Comparable to ciprofloxacin |
| Escherichia coli | 16 µg/mL | Higher than ampicillin |
| Candida albicans | 4 µg/mL | Effective against standard antifungals |
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its application in drug development. Molecular docking studies have suggested that this compound interacts with various biological targets, including:
- Cannabinoid Receptors : Potential modulation of pain and inflammation pathways.
- Proteases : Inhibition of enzymes critical for cancer progression.
These interactions are pivotal for optimizing the pharmacological profiles of benzothiazole derivatives and enhancing their therapeutic efficacy.
Study on Anticancer Efficacy
A recent study evaluated the effect of this compound on human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 15 µM across different cell types. Flow cytometry analyses confirmed increased apoptosis rates, suggesting that this compound could be developed into a potent anticancer agent.
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates. The study found that it was particularly effective against resistant strains of Staphylococcus aureus and exhibited synergistic effects when combined with standard antibiotics, indicating its potential as an adjunctive therapy in treating resistant infections.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-Bromo-5-(trifluoromethyl)thiazole
- Formula : C₄HBrF₃NS
- Molecular Weight : 232.02 g/mol
- Key Differences : Lacks the fused benzene ring, reducing steric hindrance but decreasing π-conjugation. Predicted pKa = -1.49, indicating strong acidity .
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- CAS : 898748-23-7
- Similarity : 0.97 structural similarity .
- Key Differences : Trifluoromethyl at position 6 instead of 5 alters electronic distribution and steric interactions in cross-coupling reactions .
5-Bromo-4-(trifluoromethyl)thiazol-2-amine
- CAS : 136411-21-7
Physicochemical Properties
Key Trends :
- Trifluoromethyl groups increase density and reduce solubility in polar solvents.
- Benzo[d]thiazole derivatives exhibit higher thermal stability than monocyclic thiazoles .
Key Research Findings
Reactivity in Cross-Coupling : The bromine atom at position 2 in this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl systems for drug discovery .
Comparative Stability: Benzo[d]thiazole derivatives exhibit 20–30% higher thermal stability (TGA analysis) than non-fused thiazoles, critical for high-temperature applications .
Biological Potency: Analog 5-Bromo-4-(trifluoromethyl)thiazol-2-amine shows IC₅₀ = 1.2 µM against HCT-116 colon cancer cells, outperforming non-aminated analogs .
Biological Activity
2-Bromo-5-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family, characterized by the presence of a bromine atom and a trifluoromethyl group at the 2 and 5 positions, respectively. Its molecular formula is C₉H₄BrF₃N₂S, with a molecular weight of approximately 282.08 g/mol. The compound's unique bicyclic structure, which incorporates both sulfur and nitrogen, renders it a valuable scaffold in medicinal chemistry due to its enhanced lipophilicity and biological activity.
Biological Activities
Research indicates that benzothiazole derivatives, including this compound, exhibit significant biological activities, particularly in antiproliferative and antimicrobial properties.
Antiproliferative Activity
Several studies have demonstrated the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For instance, one study reported that compounds containing the benzothiazole nucleus induced marked viability reduction in pancreatic cancer cells at low micromolar concentrations. Specifically, derivative 4l showed a greater antiproliferative effect compared to others when combined with gemcitabine, enhancing therapeutic outcomes in pancreatic cancer models .
Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pancreatic cancer | TBD | Apoptosis induction |
| 4l | Paraganglioma, pancreatic cancer | TBD | PPARα antagonism |
| 2b | Glioblastoma | TBD | Cytotoxic effect via apoptosis |
The mechanism of action for these compounds often involves interaction with specific molecular targets leading to apoptosis or cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In comparative studies against various bacterial and fungal strains, certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents. The presence of the trifluoromethyl group enhances the compound's activity by increasing its lipophilicity .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Microbial Strain Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Other derivatives (e.g., 4-Trifluoromethylbenzothiazole) | E. coli, Aspergillus niger | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and microbial growth.
- Target Prediction : Computational analyses have identified potential interaction sites such as cannabinoid receptors and proteases, which may contribute to its antiproliferative effects .
- Oxidative Stress Modulation : Some derivatives have demonstrated antioxidant properties by scavenging free radicals and inhibiting tyrosinase activity, further supporting their therapeutic potential .
Case Studies
A notable case study involved the synthesis and testing of a library of benzothiazole derivatives against pancreatic cancer cell lines. The study revealed that certain compounds not only inhibited cell growth but also induced apoptosis through various pathways, including PPARα antagonism . Another study highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria, showcasing their potential as novel therapeutic agents in combating infections .
Q & A
Q. What are the primary synthetic routes for 2-bromo-5-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A nickel-catalyzed cross-coupling reaction is effective for introducing aryl/alkenyl groups to the thiazole ring. For example, using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand under microwave-assisted conditions achieves yields of 41–94% . Key parameters for optimization include:
- Catalyst loading : Higher NiCl₂(dppf) concentrations improve coupling efficiency.
- Temperature : Microwave heating accelerates reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Standard characterization techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., bromine at C2, CF₃ at C5).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 285.95 for C₈H₄BrF₃NS).
- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity .
Q. What are the common reactions involving the bromine substituent in this compound?
Methodological Answer: The bromine atom undergoes nucleophilic substitution (SNAr) or transition-metal-catalyzed cross-coupling:
- Suzuki-Miyaura coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., Pd(PPh₃)₄, K₂CO₃, DME, 80°C) .
- Buchwald-Hartwig amination : Introduces amines using Pd₂(dba)₃ and Xantphos .
- Halogen exchange : Fluorine replaces bromine under CuI catalysis in DMF .
Advanced Research Questions
Q. How can researchers address low yields in nickel-catalyzed cross-coupling reactions with electron-deficient aryl groups?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce coupling efficiency due to decreased electron density. Mitigation strategies include:
- Ligand optimization : Bulky ligands (e.g., dtbpy) enhance catalyst stability.
- Additives : KI or CsF improves transmetallation in Suzuki reactions .
- Microwave irradiation : Reduces reaction time and side-product formation.
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
Methodological Answer:
- Polar solvents (DMSO, DMF) : Stabilize the compound via dipole interactions but may accelerate hydrolysis of the thiazole ring.
- Non-polar solvents (THF, toluene) : Reduce degradation but limit solubility.
- Temperature : Storage at –20°C in anhydrous DMSO under N₂ minimizes decomposition (validated by HPLC purity >98% after 6 months) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity studies?
Methodological Answer:
- Dose-response assays : Establish IC₅₀ values to differentiate target-specific activity from nonspecific cytotoxicity.
- Metabolic stability studies : Assess whether the trifluoromethyl group enhances half-life in cellular models (e.g., HepG2 hepatocytes) .
- Computational docking : Compare binding modes with biological targets (e.g., bacterial topoisomerase vs. human kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
